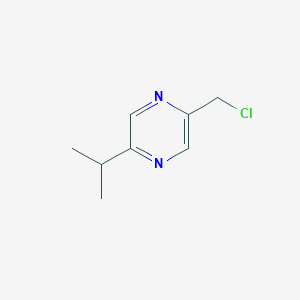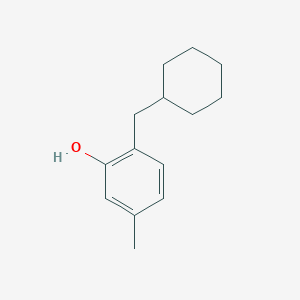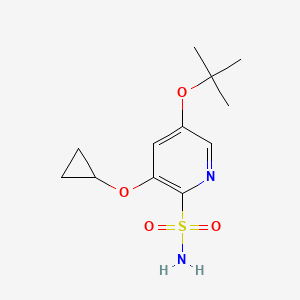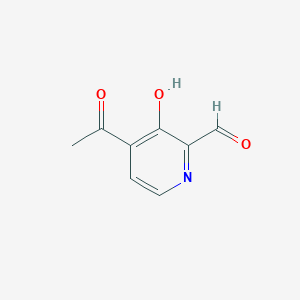
4-Acetyl-3-hydroxypyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-3-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of pyridine, a nitrogen-containing heterocycle, and features functional groups such as an acetyl group, a hydroxyl group, and an aldehyde group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The exact details of industrial processes are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
4-Acetyl-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-acetyl-3-pyridinecarboxylic acid, while reduction of the aldehyde group can produce 4-acetyl-3-hydroxypyridine-2-methanol .
科学的研究の応用
4-Acetyl-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 4-acetyl-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in various chemical interactions due to its functional groups. These interactions can influence biological pathways and processes, making it a valuable compound for studying enzyme inhibition, receptor binding, and other biochemical mechanisms .
類似化合物との比較
Similar Compounds
Pyridine-2-carboxaldehyde: Lacks the acetyl and hydroxyl groups, making it less versatile in certain reactions.
Pyridine-3-carboxaldehyde: Similar structure but with different functional group positions, leading to different reactivity and applications.
Pyridine-4-carboxaldehyde: Another isomer with distinct chemical properties and uses.
Uniqueness
4-Acetyl-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of three functional groups in specific positions on the pyridine ring. This unique arrangement allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
4-acetyl-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)6-2-3-9-7(4-10)8(6)12/h2-4,12H,1H3 |
InChIキー |
XZXCSHPQVQNTJE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=NC=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


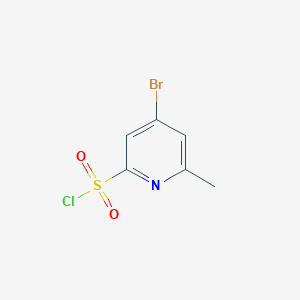
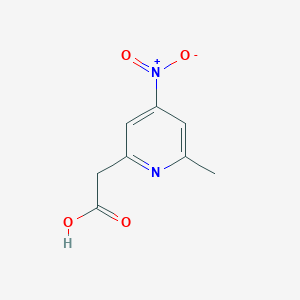
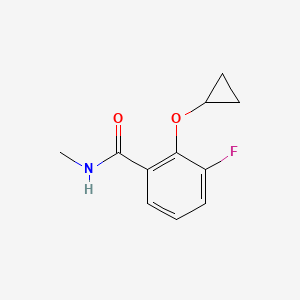
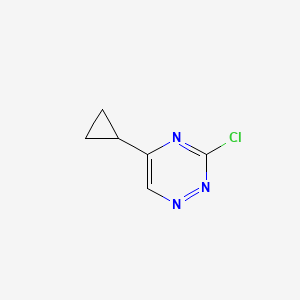
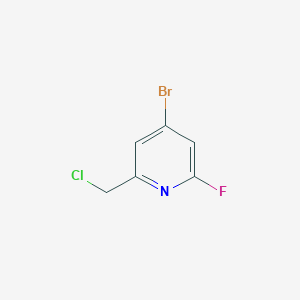
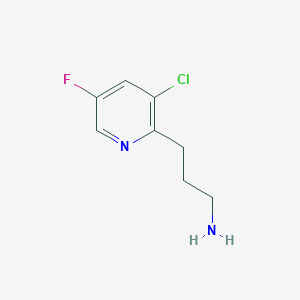

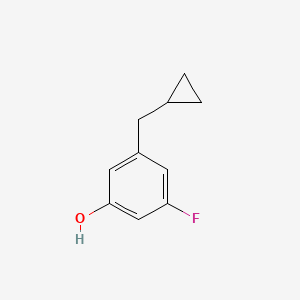
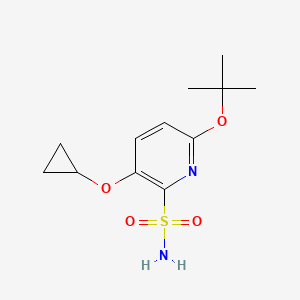
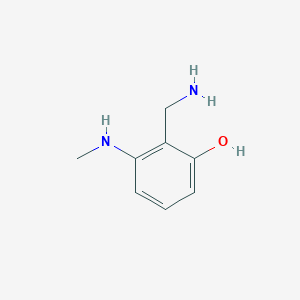
![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
